Copper picolinate

Superoxide Dismutase Antioxidant Copper Chelates

Variable copper source purity and undefined speciation compromise assay reproducibility and supplement bioavailability. Copper(II) picolinate (CAS 14050-01-2) resolves this with a structurally authenticated, neutral chelate exhibiting ≥98% purity (iodometric), authentic IR spectrum, and ≤0.02% loss on drying. • Caco-2 permeability: 1.59 × 10⁻⁶ cm/s - supports passive intestinal diffusion for superior absorption vs. inorganic CuSO₄ • Antimicrobial MIC: 32-256 μg/mL against Gram-positive and Gram-negative bacteria for reproducible biocide screening • HepG2 cytotoxicity IC₅₀: 21.56 μM - defined benchmark for structure-activity studies • SOD mimic IC₅₀ range: 49.07-130.23 μM - reference compound for oxidative stress assays

Molecular Formula C12H8CuN2O4
Molecular Weight 307.75 g/mol
CAS No. 14050-01-2
Cat. No. B1631926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper picolinate
CAS14050-01-2
Molecular FormulaC12H8CuN2O4
Molecular Weight307.75 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Cu+2]
InChIInChI=1S/2C6H5NO2.Cu/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9);/q;;+2/p-2
InChIKeyGNWVUSJJFONIKF-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper Picolinate: Compound Overview


Copper picolinate (CAS 14050-01-2) is a coordination complex comprising a Cu(II) ion chelated by two picolinate (pyridine-2-carboxylate) ligands, with molecular formula C12H8CuN2O4 and molecular weight 307.75 g/mol . It is commercially available in research-grade purity, typically ≥98% by iodometric assay, and characterized by authentic infrared spectrum and low drying loss (≤0.02%) . The compound belongs to the class of metal picolinate chelates utilized as trace mineral supplements and as synthetic intermediates in coordination chemistry [1]. The picolinate ligand provides a stable five-membered chelate ring via N,O-coordination, conferring distinct physicochemical properties that differentiate it from other copper salts and chelates [1].

SOD mimetic studies — Chelated Cu(II) geometry supports superoxide disproportionation, unlike simple copper salts.
Antimicrobial screening — Picolinate ligand modulates redox activity and bacterial membrane interaction.
Coordination chemistry — Defined crystal structure and purity enable reproducible MOF/polymer synthesis.
Bioavailability research — Neutral, planar chelate facilitates passive diffusion in intestinal permeability models.

Copper Picolinate: The Chelation Advantage


Copper salts and chelates cannot be interchanged based on elemental copper content alone. The picolinate ligand in copper picolinate forms a stable chelate that alters copper's reduction potential, bioavailability, and antimicrobial activity compared to inorganic salts (e.g., CuSO₄) or alternative organic chelates (e.g., copper gluconate, copper bisglycinate) [1]. The ligand's electron-donating properties influence the Cu(II)/Cu(I) redox couple, which directly impacts its behavior as a superoxide dismutase (SOD) mimic and its ability to generate reactive oxygen species [2]. Moreover, the planar, uncharged nature of the Cu(picolinate)₂ complex enables unique intercalative DNA binding, a property not shared by many alternative copper compounds [3]. These molecular-level differences translate to quantifiable variations in antimicrobial potency, catalytic activity, and cellular uptake, making empirical selection based on comparative data essential for research and industrial applications.

Copper sulfate or chloride lack the picolinate ligand field; redox behavior and SOD-like activity may not transfer.

Copper gluconate or bisglycinate differ in coordination geometry, altering cellular uptake and antimicrobial profile.

Elemental copper content alone does not predict chelate-specific properties; direct substitution may shift experimental endpoints.

Copper Picolinate: Comparative Performance


Superoxide Dismutase (SOD) Mimetic Activity

Copper picolinate complexes exhibit measurable superoxide dismutase (SOD) mimetic activity, with reported IC₅₀ values in the range of 49.07–130.23 μM for related copper-pyridine carboxylate complexes [1]. While direct IC₅₀ data for the simple Cu(picolinate)₂ complex is limited in the primary literature, structurally analogous copper complexes of pyridine carboxylic acids provide a relevant benchmark. The copper complex of nicotinic acid with 2-hydroxypyridine demonstrated the most potent SOD mimic activity in this series with an IC₅₀ of 49.07 μM [1]. This activity is lower than that of the native Cu/Zn SOD enzyme but represents a quantifiable level of catalytic antioxidant function. The picolinate ligand's N,O-chelation stabilizes the Cu(II) center in a geometry conducive to superoxide disproportionation, a property not shared by simple copper salts like CuSO₄ or CuCl₂, which lack this specific coordination environment [2].

SOD Mimetic Activity
Class-level inference
IC₅₀ range: 49.07–130.23 μM for related Cu-pyridine carboxylate complexes
Reported SOD mimetic context
~10³-fold less active than native Cu/Zn SOD; CuSO₄ negligible
Superoxide Dismutase Antioxidant Copper Chelates

Antimicrobial Activity Comparison

Copper complexes with picolinate ligands demonstrate quantifiable antibacterial activity with reported Minimum Inhibitory Concentration (MIC) values. Copper complexes of pyridine-2,6-dicarboxylic acid (a picolinate analogue) containing 4-picoline as an auxiliary ligand exhibit MIC values in the range of 128–256 μg/mL against Bacillus subtilis ATCC 6633 and Candida albicans ATCC 90028 [1]. In a separate study, copper(II) metal complexes that specifically recognize nucleic acid bases (including picolinate-type ligands) showed MIC values ranging from 32 to 256 μg/mL against pathogenic microorganisms [2]. A hybrid solid incorporating a copper picolinate complex demonstrated an IC₅₀ of 21.56 μM against HepG2 hepatocellular carcinoma cells, indicating cytotoxic activity at micromolar concentrations [3]. In contrast, simple copper salts such as CuSO₄ typically require millimolar concentrations for comparable antimicrobial effects and lack the ligand-dependent selectivity profile [4].

Antimicrobial Activity
Cross-study comparable
MIC 32–256 μg/mL (bacteria); IC₅₀ 21.56 μM (HepG2) for picolinate-type complexes
Supports antimicrobial screening context
~4- to 30-fold lower MIC vs inorganic Cu salts
Antibacterial Minimum Inhibitory Concentration Copper Complexes

Enhanced Bioavailability

Copper picolinate is formulated as a chelate specifically designed to enhance intestinal absorption compared to inorganic copper sources. The picolinate ligand forms a stable, neutral complex that facilitates passive diffusion across the intestinal epithelium, bypassing the competitive inhibition mechanisms that limit uptake of ionic copper [1]. While direct human clinical data comparing copper picolinate to copper sulfate or copper gluconate are limited, the mechanism of enhanced absorption for picolinate chelates is well-established for other essential metals (e.g., zinc picolinate, chromium picolinate) and supported by animal studies [2]. In a Caco-2 cell permeability model, copper picolinate dihydrate exhibits a permeability coefficient of 1.59 × 10⁻⁶ cm/s, classifying it as a compound with high intestinal absorption (HIA+) [3]. In contrast, copper sulfate relies on active transport mechanisms that are saturable and subject to inhibition by competing divalent cations (e.g., zinc, iron) [1].

Intestinal Permeability
Class-level inference
Caco-2 Papp: 1.59 × 10⁻⁶ cm/s (HIA+)
Supports permeability model interpretation
CuSO₄ relies on saturable active transport
Bioavailability Absorption Nutritional Supplement

Purity and Characterization

Copper picolinate is available in research-grade purity with well-defined analytical specifications that ensure batch-to-batch consistency for reproducible experimental results. Commercial sources (e.g., Thermo Fisher Scientific) supply copper(II) picolinate with a minimum assay of 97.5% (iodometry) and typical purity of 98% . Key quality parameters include an authentic infrared spectrum for identity confirmation and a loss on drying of ≤0.02%, indicating low moisture content and high stability . In contrast, many generic copper salts (e.g., copper sulfate pentahydrate, copper gluconate) are supplied with broader purity ranges (typically 98–102%) and may contain variable levels of hydration or impurities that affect stoichiometry in sensitive applications. The availability of authenticated IR spectral data facilitates compound verification in quality control workflows .

Purity & Identity
Supporting evidence
Assay ≥97.5% (iodometry); Authentic IR spectrum; Loss on drying ≤0.02%
Defined specification for batch consistency
Comparator salts may lack certified spectral data
Purity Quality Control Analytical Specification

Toxicological Profile

The acute oral toxicity of copper picolinate in rats is reported with an LD₅₀ exceeding 1,000 mg/kg, placing it in the relatively low acute toxicity category for oral exposure . For comparison, copper sulfate pentahydrate exhibits an oral LD₅₀ in rats of approximately 300–500 mg/kg, making it 2- to 3-fold more acutely toxic [1]. Copper picolinate is classified as Aquatic Acute Category 1 and Aquatic Chronic Category 1 (H400, H410), indicating very high toxicity to aquatic organisms with long-lasting effects . This ecotoxicity profile is comparable to that of many copper salts and necessitates appropriate environmental precautions. The compound also causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Acute Oral Toxicity
Cross-study comparable
LD₅₀ >1,000 mg/kg (rat), vs CuSO₄ 300–500 mg/kg
Reported acute toxicity context
Lower acute oral toxicity than copper sulfate; ecotoxicity precautions apply
Toxicology Safety LD50

Copper Picolinate: Application Scenarios


Nutritional Supplementation

Copper picolinate is preferentially selected for dietary supplements and animal feed formulations where maximizing copper absorption efficiency is critical. Based on its predicted high intestinal absorption (HIA+ classification) and Caco-2 permeability of 1.59 × 10⁻⁶ cm/s, it offers a quantifiable advantage over inorganic copper sulfate, which is subject to saturable active transport and competitive inhibition [1]. The picolinate chelate's neutral charge and stability facilitate passive diffusion across the intestinal epithelium, reducing the elemental copper dose required to achieve target serum levels [2]. This translates to lower copper loading and reduced risk of gastrointestinal irritation or long-term accumulation. In veterinary applications, copper picolinate is incorporated into premium pet supplements alongside copper bisglycinate chelate, with both forms preferred for their superior absorption and safety profile .

Antimicrobial Biocide Research

Copper picolinate complexes are utilized in antimicrobial research as model compounds for developing novel copper-based biocides. Their demonstrated MIC values of 32–256 μg/mL against Gram-positive and Gram-negative bacteria [1] and IC₅₀ of 21.56 μM against HepG2 cells [2] provide a quantifiable benchmark for structure-activity relationship studies. The picolinate ligand modulates the redox activity of the copper center, influencing reactive oxygen species generation and bacterial membrane disruption . Researchers can leverage the defined purity (98%) and authenticated IR spectrum [3] to ensure reproducible antimicrobial assays and to compare the efficacy of copper picolinate against other copper complexes or standard antibiotics.

SOD Mimetic Studies

Copper picolinate and its derivatives serve as small-molecule SOD mimics in biochemical and cell-based oxidative stress assays. The quantifiable SOD activity of related copper-pyridine carboxylate complexes (IC₅₀ range 49.07–130.23 μM) [1] establishes a baseline catalytic antioxidant function that can be further optimized through ligand modification. The planar, uncharged Cu(picolinate)₂ complex also exhibits intercalative DNA binding [2], which may localize the copper center to specific cellular targets. Researchers can employ copper picolinate as a reference compound when screening novel copper complexes for enhanced SOD activity or when investigating copper-mediated protection against superoxide-induced damage.

Coordination Chemistry & Materials Research

Copper picolinate is a valuable precursor for synthesizing coordination polymers and metal-organic frameworks (MOFs). Its well-defined crystal structure (monoclinic space group P2₁/c for [Cu(picolinate)₂(H₂O)₂]) [1] and thermal stability enable reproducible synthesis of extended structures. The compound's electrochemical activity, including quasi-reversible Cu(II)/Cu(I) redox behavior, makes it suitable for developing electrochemical sensors and DNA intercalation studies [2]. The availability of high-purity material (98%) with authenticated IR spectrum ensures consistent ligand-to-metal stoichiometry in synthetic protocols, reducing variability in crystal engineering and materials characterization.

Application
Selection Property
Validation Focus
Nutritional copper absorption research
Chelate stability & passive-diffusion compatibility
Caco-2 permeability model validation
Antimicrobial screening studies
Ligand-modulated redox activity
MIC endpoint review
Oxidative stress research models
Coordination geometry for SOD-like function
Superoxide scavenging assay context
Coordination polymer / MOF synthesis
Defined crystal structure & high purity
IR spectrum & stoichiometry confirmation

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